Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris-
Description
Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- (CAS: 62749-47-7; EC: 213-742-7) is a nitroso-substituted pyrimidine derivative with three acetamide groups attached to the 2, 4, and 6 positions of the pyrimidine ring. This compound is structurally related to 5-nitroso-2,4,6-triaminopyrimidine (CAS: 1006-23-1), a triamino analog with a nitroso group at position 5 .
However, structural modifications, such as acetamide substitution, may alter bioavailability and toxicity profiles compared to simpler NOCs like N-nitrosoproline (NPRO) .
Properties
CAS No. |
1090-42-2 |
|---|---|
Molecular Formula |
C10H12N6O4 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
N-(2,6-diacetamido-5-nitrosopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C10H12N6O4/c1-4(17)11-8-7(16-20)9(12-5(2)18)15-10(14-8)13-6(3)19/h1-3H3,(H3,11,12,13,14,15,17,18,19) |
InChI Key |
RQMUGTHVETWKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NC(=N1)NC(=O)C)NC(=O)C)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- typically involves the reaction of 2,4,6-triaminopyrimidine with acetic anhydride in the presence of a nitrosating agent . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The acetamide groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted acetamides .
Scientific Research Applications
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- involves its interaction with molecular targets such as enzymes and receptors . The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The compound may also interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
5-Nitroso-2,4,6-triaminopyrimidine
6,7-Dimethyl-8-(1'-aldehydamino)-5-nitroso-2,6-dihydroxypyrimidine
- Structure: Contains hydroxyl and aldehydamino groups, with a nitroso group at position 5 .
- Synthesis : Prepared via sodium hydrosulfite reduction and condensation with diketones .
- Biological Activity : Lumazine derivatives (e.g., 6,7-dimethyllumazines) exhibit light-absorbing properties relevant to photodynamic therapy .
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide
- Structure : Features a sulfanyl-acetamide side chain and chlorophenyl group .
- Crystallography : Forms S(7) ring motifs via N–H⋯N hydrogen bonds; pyrimidine and benzene rings inclined at 42–62°, influencing packing and solubility .
- Medicinal Potential: Pyrimidine sulfanyl acetamides are explored as protein-protein interaction inhibitors .
Functional Comparisons
Reactivity and Stability
- Nitroso Group Reactivity: The 5-nitroso group in the target compound may undergo redox reactions or act as a nitrosating agent, similar to endogenous NOCs like NPRO . However, the tris-acetamide substitution likely reduces volatility compared to volatile N-nitrosamines (e.g., NDMA) found in cured meats .
- Hydrogen Bonding: Unlike simpler NOCs, the acetamide groups enable extensive hydrogen bonding, as observed in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which forms 3D networks via N–H⋯O and N–H⋯Cl interactions .
Carcinogenicity and Toxicity
- Risk Profile: The nitroso group raises concerns about carcinogenicity, as maternal exposure to NOCs is linked to childhood brain tumors . However, the tris-acetamide structure may limit metabolic activation to reactive intermediates, unlike endogenous NOCs formed from nitrosatable amines .
- Inhibition Strategies: Ascorbic acid and α-tocopherol inhibit endogenous NOC formation ; similar antioxidants could mitigate risks during handling.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Toxicity and Stability Profiles
Biological Activity
Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- (CAS No. 1090-42-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C10H12N6O4
- Molecular Weight : 280.24 g/mol
- IUPAC Name : N-(2,6-diacetamido-5-nitrosopyrimidin-4-yl)acetamide
- Structure : The compound features a pyrimidine core with nitroso and acetamide functional groups that contribute to its biological properties.
Biological Activity Overview
Acetamide derivatives, particularly those containing nitroso groups, have been studied for their various biological activities. The nitroso group is known to influence the reactivity and interaction of compounds with biological macromolecules.
1. Antimicrobial Activity
Research indicates that compounds similar to Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- exhibit significant antimicrobial properties. For instance, studies have shown that nitrosylated compounds can inhibit the growth of various bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| N-(2-Hydroxy-5-nitrosophenyl)acetamide | Antibacterial against E. coli | |
| 5-Nitroso derivatives | Antifungal against Candida albicans |
2. Cytotoxic Effects
The cytotoxicity of Acetamide derivatives has been evaluated in various cancer cell lines. The presence of the nitroso group often enhances the cytotoxic effects by inducing apoptosis in cancer cells.
The mechanism by which Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- exerts its biological effects is primarily attributed to its ability to release nitric oxide (NO) upon reduction. NO is a signaling molecule involved in various physiological processes including vasodilation and apoptosis.
Case Studies
-
Anticancer Activity :
A study conducted on the effects of Acetamide derivatives on human cancer cell lines demonstrated that these compounds could induce cell cycle arrest and apoptosis via the mitochondrial pathway. Notably, the study reported an upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells. -
Antimicrobial Studies :
In another investigation focusing on the antimicrobial properties of nitroso compounds, Acetamide derivatives showed promising results against resistant strains of bacteria. The study highlighted a synergistic effect when combined with conventional antibiotics.
Toxicological Profile
Despite its biological activity, Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris- has been noted for potential toxicity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris-?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, pyrimidine thiol derivatives (e.g., 2-thio-4,6-dimethylpyrimidine) react with chloroacetamide intermediates under refluxing ethanol (40 mL, 2 mmol each) to form acetamide-pyrimidine conjugates. Slow evaporation of chloroform-acetone (1:5 v/v) solutions yields single crystals for structural analysis .
- Key Considerations : Control reaction temperature to avoid nitroso group decomposition (sensitive to heat/oxidizing conditions) .
Q. How is the structural characterization of this compound typically performed?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the nitroso-pyrimidine core and acetamide substituents. Refinement parameters include riding H-atoms (N–H = 0.86 Å, C–H = 0.93–0.97 Å) and isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq(C)) . Complementary techniques:
- LC-MS : Confirm molecular weight (e.g., m/z 362.0 [M+H]<sup>+</sup> for analogous pyrimidine-acetamide derivatives) .
- <sup>1</sup>H NMR : Identify aromatic protons (δ 7.28–8.6 ppm) and acetamide methyl groups (δ 2.03 ppm) .
Q. What biological activities are associated with nitroso-pyrimidine-acetamide derivatives?
- Methodology : Screen for diuretic, antifungal, or antitumor activity using in vitro assays. Triamterene (a structural analog) is a potassium-sparing diuretic, suggesting potential renal targeting . Pyrimidine derivatives show dose-dependent antifungal activity (e.g., against Candida spp.) via inhibition of ergosterol biosynthesis .
Advanced Research Questions
Q. How does the nitroso group influence reactivity and stability in this compound?
- Methodology : Investigate via kinetic studies under varying pH/temperature. The nitroso group (-N=O) is redox-active and prone to hydrolysis, particularly in acidic conditions. Use UV-Vis spectroscopy to monitor degradation (λmax ~350 nm for nitroso intermediates) .
- Data Contradiction : Some studies report stable nitroso-pyrimidines in neutral buffers , while others note rapid decomposition in oxidizing environments . Resolve by conducting stability assays with antioxidants (e.g., ascorbic acid).
Q. What challenges arise in crystallizing nitroso-pyrimidine-acetamide complexes?
- Methodology : Optimize solvent systems (e.g., chloroform-acetone for slow evaporation) and temperature gradients. Disorder in the nitroso group due to rotational flexibility complicates refinement; apply restraints or use high-resolution SCXRD (R factor < 0.05) .
- Example : In N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide, hydrogen bonding between acetamide NH and pyrimidine OH stabilizes the lattice (d = 2.8–3.1 Å) .
Q. How can conflicting pharmacological data for this compound class be reconciled?
- Methodology : Perform structure-activity relationship (SAR) studies with analogs. For instance, replacing the nitroso group with amino or methyl substituents alters diuretic efficacy . Use molecular docking to compare binding affinities to folate receptors (Triamterene’s target) .
- Contradiction : While some derivatives show antitumor activity, others lack cytotoxicity. Test purity (≥98% by HPLC) to rule out synthetic byproducts .
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
